Fosdenopterin

Survival Analysis Molybdenum Cofactor Deficiency Rare Disease

Fosdenopterin (cPMP) is the only FDA-, EMA-, and MHRA-approved exogenous substrate replacement therapy indicated to reduce mortality risk in Molybdenum Cofactor Deficiency (MoCD) Type A. This synthetic cyclic pyranopterin monophosphate directly replaces the missing cPMP intermediate caused by MOCS1 mutations, restoring active molybdenum cofactor biosynthesis. Critically, it is ineffective for MoCD Type B, Type C, or isolated sulfite oxidase deficiency—genetic confirmation of MOCS1 mutation is essential. In neonatal emergency settings, treatment must be initiated upon clinical suspicion without awaiting genetic results, as rapid neurodegeneration is irreversible. Efficacy is objectively quantifiable via urinary S-sulfocysteine (SSC) normalization. For research, it serves as the definitive positive control for pathway restoration studies. Procure only chemically verified Fosdenopterin or pharmaceutical-grade analog.

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 150829-29-1
Cat. No. B1673565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosdenopterin
CAS150829-29-1
SynonymsFosdenopterin
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O
InChIInChI=1S/C10H14N5O8P/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16)/t2-,4-,5+,8-/m1/s1
InChIKeyCZAKJJUNKNPTTO-AJFJRRQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosdenopterin (CAS 150829-29-1) for MoCD Type A: Procurement-Ready Overview of the Only FDA-Approved Substrate Replacement Therapy


Fosdenopterin (CAS 150829-29-1), also known as cyclic pyranopterin monophosphate (cPMP) or Precursor Z, is a synthetic small molecule that serves as an exogenous substrate replacement therapy specifically indicated to reduce the risk of mortality in patients with molybdenum cofactor deficiency (MoCD) Type A [1]. It is a lyophilized powder for injection that provides the missing cPMP intermediate, which is enzymatically converted intracellularly to molybdopterin and subsequently to the active molybdenum cofactor (MoCo) [2]. MoCD Type A is an ultra-rare, autosomal recessive inborn error of metabolism caused by mutations in the MOCS1 gene, which disrupts the first step of MoCo biosynthesis, leading to deficient activity of sulfite oxidase (SOX) and a toxic accumulation of sulfites that causes rapid, irreversible neurodegeneration and early death [3]. Fosdenopterin is the first and only drug approved by the U.S. FDA (February 2021), EMA (September 2022), and MHRA (April 2024) for this condition [4].

Why Fosdenopterin Procurement Cannot Be Substituted: Molecular Specificity and Clinical Validation in MoCD Type A


Fosdenopterin is a chemically defined, synthetic cyclic pyranopterin monophosphate (cPMP) that is distinct from recombinant cPMP (rcPMP) produced in E. coli, although they share the same active moiety [1]. Critically, MoCD Type A is a genetically distinct subtype caused solely by MOCS1 mutations, whereas MoCD Type B (MOCS2 mutations) and Type C (GPHN mutations) involve defects downstream of cPMP synthesis and therefore do not respond to cPMP replacement therapy [2]. Furthermore, isolated sulfite oxidase deficiency (ISOD), a clinically similar but mechanistically distinct disorder, is also unresponsive to Fosdenopterin [3]. Consequently, any procurement of 'cPMP' or 'molybdenum cofactor precursor' for therapeutic or research use in MoCD must be explicitly for MoCD Type A and must be chemically verified as Fosdenopterin or a pharmaceutical-grade analog; off-target use in other MoCD subtypes or ISOD provides no clinical benefit and represents a critical procurement error [4].

Fosdenopterin Quantitative Evidence: Head-to-Head Survival, Biochemical, and Developmental Outcomes vs. Natural History


Overall Survival: Fosdenopterin Reduces Risk of Death by 82% vs. Untreated Genotype-Matched Controls

Fosdenopterin/rcPMP treatment in 13 patients with MoCD Type A resulted in a 82% reduction in the risk of death compared to 18 untreated, genotype-matched natural history controls (Hazard Ratio = 0.18; 95% CI: 0.04–0.72) [1]. The 3-year Kaplan-Meier survival probability was 84% (95% CI: 49%–96%) in treated patients versus 55% (95% CI: 30%–74%) in untreated controls [1]. The median survival time was not estimable in the treated group, while it was 48 months (95% CI: 10–99 months) in the untreated group [1]. A larger analysis combining three clinical studies (N=14 treated vs. N=37 untreated) confirmed a significantly reduced risk of premature/early death with a Cox proportional hazards ratio of 5.1 (95% CI: 1.32–19.36; p=0.01) for untreated patients [2].

Survival Analysis Molybdenum Cofactor Deficiency Rare Disease

Biochemical Correction: Fosdenopterin Normalizes Urinary S-Sulfocysteine (SSC) Levels

Treatment with Fosdenopterin (or rcPMP) resulted in a rapid and sustained reduction of urinary S-sulfocysteine (SSC), a direct biomarker of sulfite accumulation and neurotoxicity, from elevated baseline levels to near-normal ranges [1]. In contrast, untreated patients in the natural history study maintained persistently elevated and abnormal SSC levels throughout the observation period [1]. This biochemical correction is a direct pharmacodynamic measure of MoCo-dependent sulfite oxidase activity restoration.

Biomarker Sulfite Toxicity Metabolic Correction

Early Intervention Efficacy: Treatment Initiation ≤14 Days After Birth Associated with Superior Developmental Outcomes

Subgroup analysis from the pivotal trial indicates that initiating Fosdenopterin treatment within the first 14 days of life is associated with markedly improved clinical outcomes compared to later initiation [1]. At 12 months, among all treated patients (including those starting later), 43% could sit unassisted, 44% were ambulatory, and 57% could feed orally [1]. However, the publication explicitly states that 'initiating fosdenopterin/rcPMP treatment ≤ 14 days after birth appeared to result in better clinical outcomes than initiating > 14 days after birth' [1].

Neonatal Neurology DevelopMilestones Early Treatment

Regulatory Exclusivity: Fosdenopterin is the Sole FDA/EMA-Approved Therapy for MoCD Type A

Fosdenopterin (Nulibry) is the first and only medication approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of molybdenum cofactor deficiency (MoCD) Type A [1]. No other compound, including research-grade rcPMP, has achieved regulatory approval for this indication. This regulatory status confers a unique procurement advantage for clinical use, as it guarantees pharmaceutical-grade manufacturing, validated stability, and established safety and efficacy profiles [2].

Orphan Drug FDA Approval Regulatory

Pharmacokinetic Profile: Fosdenopterin Demonstrates Rapid Clearance with Sustained Tissue Effect

Fosdenopterin exhibits a mean plasma half-life of 1.2 to 1.7 hours in healthy adults, with total body clearance ranging from 167 to 195 mL/h/kg [1]. Plasma protein binding is low, ranging from 6% to 12% [2]. Despite the short plasma half-life, preclinical studies in rodents and primates demonstrate sustained restoration of active molybdenum cofactor in tissues for over 24 hours post-dose, supporting once-daily intravenous administration . Renal clearance accounts for approximately 40% of total body clearance [2].

Pharmacokinetics ADME Dosing

Fosdenopterin Application Scenarios: Clinical and Research Use Cases Supported by Quantitative Evidence


First-Line Clinical Management of Confirmed or Suspected MoCD Type A in Neonates

Based on the 82% reduction in mortality risk (HR=0.18) and the association of earlier treatment (≤14 days) with improved developmental outcomes, Fosdenopterin should be procured and administered immediately upon clinical suspicion of MoCD Type A in a neonate presenting with intractable seizures, encephalopathy, or feeding difficulties [1]. Genetic confirmation should be pursued concurrently, but treatment initiation must not be delayed, as the rapid neurodegeneration is irreversible [2]. This scenario is directly supported by the survival and biomarker normalization data [1].

Biomarker-Driven Monitoring of Therapeutic Efficacy

In both clinical and research settings, the effectiveness of Fosdenopterin can be objectively monitored via serial measurements of urinary S-sulfocysteine (SSC). The evidence demonstrates that Fosdenopterin treatment reduces SSC from elevated levels to near-normal ranges, a response not seen in untreated patients [1]. This provides a quantifiable, non-invasive method to confirm target engagement and biochemical correction, guiding dose adjustments if needed. This application is directly supported by the biomarker evidence in the clinical trials [1].

Research Use as a Positive Control for MoCo Biosynthesis Pathway Studies

For in vitro or in vivo studies investigating the molybdenum cofactor biosynthesis pathway or sulfite oxidase activity, Fosdenopterin (or its active moiety cPMP) serves as the definitive positive control to demonstrate pathway restoration. Its well-characterized mechanism—exogenous provision of the cPMP intermediate that is enzymatically converted to active MoCo—provides a clear, reproducible standard against which novel gene therapies or small molecules can be compared [1]. The pharmacokinetic data confirming rapid cellular uptake and sustained tissue MoCo restoration supports its use in cellular and animal models [2].

Benchmark for Regulatory Approval and Reimbursement in Ultra-Rare Diseases

Fosdenopterin's regulatory pathway—FDA approval based on a single-arm trial with a natural history comparator—serves as a precedent for the development of other therapies for ultra-rare metabolic disorders. Its clinical evidence package, demonstrating an 84% 3-year survival versus 55% in untreated controls, is a benchmark for demonstrating substantial evidence of effectiveness in small patient populations [1]. This scenario is relevant for pharmaceutical developers, regulatory affairs professionals, and health technology assessment bodies evaluating orphan drug submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosdenopterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.